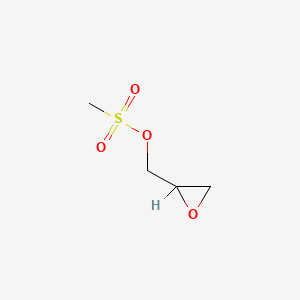

2,3-Epoxypropyl methanesulphonate

Description

Conceptual Framework: The Epoxide and Methanesulphonate Moieties in Chemical Reactivity

The reactivity of 2,3-Epoxypropyl methanesulphonate is fundamentally dictated by its two key functional groups: the epoxide and the methanesulphonate.

The epoxide , or oxirane, is a three-membered ring containing an oxygen atom. reactory.appmasterorganicchemistry.comlibretexts.org This ring is highly strained, making it susceptible to ring-opening reactions by a variety of nucleophiles. reactory.appmasterorganicchemistry.com These reactions can be catalyzed by either acid or base. masterorganicchemistry.compressbooks.pub In acidic conditions, the oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom. reactory.apppressbooks.pub Under basic or neutral conditions, the nucleophile directly attacks the less sterically hindered carbon of the epoxide ring. reactory.apppressbooks.pub This regioselectivity allows for precise control over the structure of the resulting product.

The methanesulphonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions. Its stability as an anion makes it readily displaced by a wide range of nucleophiles. This property complements the reactivity of the epoxide, providing an alternative site for chemical modification.

The interplay between these two groups allows for a diverse array of chemical transformations. For instance, the epoxide can be opened regioselectively, and the resulting hydroxyl group can then direct or participate in subsequent reactions involving the methanesulphonate.

Historical Evolution of Research on this compound and Related Glycidyl (B131873) Derivatives

Research into glycidyl derivatives, a class of compounds to which this compound belongs, has a rich history intertwined with the development of polymer chemistry and organic synthesis. Early research focused on the synthesis and polymerization of simple epoxides. The utility of glycidyl compounds as monomers and cross-linking agents for epoxy resins spurred further investigation into their synthesis and reactivity.

The development of methods for introducing various functional groups onto the glycidyl backbone expanded their applicability. For example, the synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole and its subsequent anionic polymerization highlights the creation of novel polyethers with specific electronic properties. mdpi.com Similarly, research into the cationic polymerization of glycidol (B123203) has provided insights into the complex mechanisms governing these reactions. acs.org The synthesis of 2,3-Epoxypropyl neodecanoate, used as a reactive diluent in epoxy resins, demonstrates the ongoing refinement of processes to create tailored glycidyl derivatives for industrial applications. researchgate.netpenpet.com

Significance of this compound as a Versatile Chemical Intermediate and Reagent

The dual reactivity of this compound makes it a highly versatile intermediate and reagent in organic synthesis. smolecule.com It serves as a building block for the construction of more complex molecules with defined stereochemistry.

One key application is in the synthesis of functionalized diols and their derivatives. The regioselective opening of the epoxide ring allows for the introduction of a wide range of functional groups at specific positions. oup.com For example, reaction with diethylaluminum chloride or a mixture of diethylaluminum chloride and diethylamine (B46881) hydrobromide leads to the formation of 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates, respectively, in excellent yields. oup.com

Furthermore, this compound is utilized in the preparation of other valuable intermediates. Its ability to react with various nucleophiles makes it a precursor for a wide array of compounds used in pharmaceutical and materials science research. smolecule.com The compound's role extends to polymer chemistry, where it can be incorporated into polymers to introduce reactive sites or modify polymer properties. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-9(5,6)8-3-4-2-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGARFWFKHNMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977346 | |

| Record name | (Oxiran-2-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6177-60-2 | |

| Record name | 2-Oxiranemethanol, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6177-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxypropyl methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxiran-2-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Process Optimization for 2,3 Epoxypropyl Methanesulphonate

Diverse Synthetic Pathways for Epoxide Formation and Esterification

The construction of the 2,3-Epoxypropyl methanesulphonate molecule can be achieved through several strategic routes, primarily involving the formation of the epoxide ring and the subsequent or concurrent esterification of the primary alcohol.

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules, and this compound is no exception. Regioselectivity, in this context, often refers to the specific site of nucleophilic attack on an epoxide precursor. For instance, in the ring-opening of substituted epoxides, the reaction can proceed at different carbon atoms, leading to distinct products. Studies on similar 2,3-epoxy alcohols have shown that the choice of reagent and protecting groups can dictate the regioselectivity of the epoxide ring opening, providing access to specific 1,3-diol or 1,4-diol motifs. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. Enantiomerically pure versions of the target molecule are often desired, particularly for pharmaceutical applications. A common strategy to achieve this is to start from a chiral precursor. For example, the synthesis of related chiral 1,2-amino alcohols has been successfully achieved using (S)-epichlorohydrin as a starting material, ensuring the retention of stereochemistry throughout the reaction sequence. This approach highlights a powerful method for producing enantiopure compounds by leveraging the chirality of the initial building block.

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and rate of synthesis. Various catalytic systems have been explored for reactions involving epoxide transformations.

Tungsten-Based Catalysts : Research has demonstrated that tungsten salts can efficiently promote highly regioselective and stereospecific ring-opening reactions of 2,3-epoxy alcohols with various nucleophiles. nih.gov These catalytic systems can achieve high C3-selectivity, affording products in excellent yields (up to 95%) and with regioselectivities often exceeding 99:1. nih.gov

Phase-Transfer Catalysts : In syntheses starting from epichlorohydrin (B41342) and an acid, phase-transfer catalysts are particularly effective. For the analogous synthesis of 2,3-Epoxypropyl neodecanoate, tetramethylammonium chloride (TMAC) has been shown to be an effective catalyst for the acidolysis ring-opening reaction of epichlorohydrin. researchgate.net The catalyst facilitates the interaction between the reactants, significantly increasing the reaction rate. researchgate.net

Base Catalysts : Anionic ring-opening polymerization of epoxypropyl derivatives has been achieved using base catalysts like potassium hydroxide (B78521) (KOH), indicating the utility of basic conditions to activate the epoxy ring for certain transformations. mdpi.com

The effectiveness of a solid catalyst can be influenced by its physical properties. Characteristics such as smaller particle size, higher dispersion, and greater surface area generally lead to higher catalytic activity by providing more accessible active sites for the reactants. researchgate.net

Table 1: Overview of Catalytic Systems in Epoxide Transformations

| Catalyst Type | Example | Application | Key Advantages |

|---|---|---|---|

| Transition Metal Salts | Tungsten Salts | Regioselective ring-opening of 2,3-epoxy alcohols | High C3-selectivity, high yields, stereospecificity nih.gov |

| Phase-Transfer Catalysts | Tetramethylammonium chloride (TMAC) | Acidolysis of epichlorohydrin | Increased reaction rates, facilitates reaction between phases researchgate.net |

The most common and direct synthetic route to this compound involves the reaction between epichlorohydrin and methanesulphonic acid. smolecule.com This method capitalizes on the high reactivity of epichlorohydrin.

A more controlled, two-step approach has been investigated for the synthesis of similar epoxypropyl esters. researchgate.netresearchgate.net This method involves:

Acidolysis/Ring-Opening : Epichlorohydrin reacts with an acid in the presence of a catalyst (like TMAC) to form a chlorohydrin ester intermediate.

This two-step process allows for better control over the reaction and can minimize the formation of side products like dichloropropanol. researchgate.net Furthermore, enantiomerically pure epichlorohydrin derivatives serve as valuable precursors for stereospecific syntheses, as seen in the preparation of the antibacterial agent Linezolid.

Kinetic and Thermodynamic Parameters in Reaction Route Optimization

The optimization of any chemical synthesis requires a deep understanding of the interplay between kinetics (the rate of reaction) and thermodynamics (the stability of reactants and products). berkeley.edu Reaction pathways often proceed through multiple non-equilibrium intermediates, and the final product can be determined by either the most stable thermodynamic outcome or the most rapidly formed kinetic product. berkeley.edu

In the synthesis of epoxypropyl esters from epichlorohydrin, temperature is a critical parameter that significantly influences the reaction kinetics. researchgate.netresearchgate.net As the temperature increases, the reaction rate increases substantially, leading to a reduction in the required reaction time. researchgate.netresearchgate.net However, higher temperatures can also promote the formation of undesired side products. researchgate.net Therefore, a key aspect of optimization is to find a temperature range that maximizes the rate of the main reaction while minimizing side reactions. For the TMAC-catalyzed reaction of neodecanoic acid with epichlorohydrin, a temperature range of 70-90°C was found to be optimal. researchgate.net

The concentration of the catalyst also plays a vital role. Increasing the catalyst amount generally increases the reaction rate, but only up to a certain point, after which the effect may plateau. researchgate.net

Table 2: Effect of Temperature on Reaction Time for the Synthesis of 2,3-Epoxypropyl Neodecanoate (Analogous System)

| Temperature (°C) | Reaction Time for >99% Conversion (hours) |

|---|---|

| 50 | > 8 |

| 70 | ~ 4 |

| 90 | ~ 2.5 |

| 110 | ~ 1.5 |

Data derived from descriptive information in Yan et al. (2022). researchgate.net

Understanding the kinetic profiles allows for the strategic control of reaction conditions to favor the desired product. For instance, controlling the addition rate of epichlorohydrin can help manage the concentration of intermediates and suppress side reactions. researchgate.netresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. mlsu.ac.in The twelve principles of green chemistry provide a framework for this optimization. mlsu.ac.in

Waste Prevention : Optimizing reactions to achieve high yields and minimize side products, as discussed in the kinetic and catalytic sections, directly contributes to waste prevention.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in The direct addition of methanesulphonic acid to an epoxide precursor would have a high atom economy.

Less Hazardous Chemical Synthesis : This principle encourages the use and generation of substances with little to no toxicity. This involves careful selection of starting materials, reagents, and solvents.

Safer Solvents and Auxiliaries : A significant focus in green chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. unibo.it Solvents like ethyl acetate (EtOAc) are often preferred due to their lower toxicity and better environmental profile. unibo.it In some cases, reactions can be designed to run under solvent-free conditions, further reducing environmental impact. mdpi.com

Energy Efficiency : Running reactions at lower temperatures, facilitated by highly active catalysts, can significantly reduce energy consumption.

Metrics such as Process Mass Intensity (PMI), which considers the total mass used in a process (including water, solvents, and reagents) relative to the mass of the active product, are crucial for assessing the "greenness" of a synthetic route. unife.it

Scale-Up Considerations and Engineering Aspects in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, pilot, or industrial scale introduces a new set of challenges that require careful engineering considerations. tcichemicals.com

Mass and Heat Transfer : In larger reactors, efficient mixing becomes critical to ensure uniform concentration and temperature. Inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease yield. The stirring speed must be sufficient to ensure the system is not limited by mass transfer. researchgate.netresearchgate.net

Controlled Reagent Addition : As reaction volume increases, the rate of heat generation (exothermicity) can become a significant safety concern. The controlled, gradual addition of reactive species, such as epichlorohydrin, is crucial for managing the reaction temperature. In the laboratory, this is often achieved with a syringe pump, a technique that is mirrored on a larger scale with automated dosing systems. researchgate.netresearchgate.net

Process Control and Automation : On a larger scale, robust process control systems are needed to monitor and maintain key parameters like temperature, pressure, pH, and addition rates.

Continuous Flow Synthesis : A modern approach to scale-up is the use of continuous-flow reactors instead of traditional batch reactors. nih.gov Flow chemistry offers superior heat and mass transfer, enhanced safety due to the small volume of reactants at any given time, and the potential for higher throughput and easier automation. nih.gov This technology has been successfully used to scale up the production of active pharmaceutical ingredients. nih.gov

Downstream Processing : The isolation and purification of the final product, for example through phase separation, distillation, or chromatography, must also be designed to be efficient and scalable. researchgate.netsmolecule.comresearchgate.net

For catalytic processes, understanding concepts like the Thiele modulus, which relates the rate of reaction to the rate of diffusion within a catalyst particle, is essential for designing efficient large-scale reactors and avoiding diffusion limitations. uclouvain.be

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2,3 Epoxypropyl Methanesulphonate

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The reactivity of 2,3-epoxypropyl methanesulphonate is significantly influenced by the presence of a strained three-membered epoxide ring. This structural feature makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized products. smolecule.com This process is a cornerstone of its utility in organic synthesis.

Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols, Carboxylic Acids)

The epoxide ring of this compound readily reacts with a wide range of nucleophiles. smolecule.com The nature of the nucleophile dictates the final product, allowing for the synthesis of diverse molecular architectures.

Amines: The reaction with amines is a well-established method for the synthesis of β-amino alcohols. rsc.orgmdpi.com These compounds are valuable intermediates in the preparation of pharmaceuticals, chiral auxiliaries, and catalysts. rsc.orgmdpi.com Both primary and secondary amines can be employed, leading to the formation of secondary and tertiary β-amino alcohols, respectively. rsc.org The reaction conditions, such as temperature and the use of a catalyst, can influence the reaction rate and selectivity. researchgate.net

Alcohols: In the presence of an alcohol, the epoxide ring can be opened to yield an ether and a secondary alcohol. This reaction is a fundamental transformation in organic chemistry for the creation of C-O bonds.

Thiols: Thiols, being potent nucleophiles, react with the epoxide to form β-hydroxy thioethers. This reaction is a reliable method for introducing sulfur-containing functionalities into organic molecules.

Carboxylic Acids: The reaction with carboxylic acids results in the formation of α-hydroxy esters. This reaction is often catalyzed by a base or a Lewis acid to enhance the nucleophilicity of the carboxylate anion. The reaction between epoxides and carboxylic acids in the presence of tertiary amines has been studied to understand the nucleophile-electrophile interactions. researchgate.net

The following table summarizes the products formed from the reaction of this compound with various nucleophiles:

| Nucleophile | Product |

| Amine (R-NH₂) | 1-amino-3-(methanesulfonyloxy)propan-2-ol |

| Alcohol (R-OH) | 1-alkoxy-3-(methanesulfonyloxy)propan-2-ol |

| Thiol (R-SH) | 1-(alkylthio)-3-(methanesulfonyloxy)propan-2-ol |

| Carboxylic Acid (R-COOH) | 2-hydroxy-3-(methanesulfonyloxy)propyl carboxylate |

Stereochemical Outcomes and Regioselectivity in Ring Opening

The nucleophilic ring-opening of epoxides is typically an S(_N)2 process, which dictates the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov This means the nucleophile attacks from the side opposite to the C-O bond of the epoxide, resulting in an inversion of configuration at the attacked carbon center.

Regioselectivity, the preference for nucleophilic attack at one carbon atom of the epoxide over the other, is a critical aspect of these reactions. In the case of this compound, the two carbon atoms of the epoxide ring are not sterically or electronically equivalent.

Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom (the terminal carbon), following an S(_N)2-like mechanism. This leads to the formation of a primary alcohol derivative.

Under acidic conditions, the epoxide oxygen is protonated, and the reaction may proceed through a more S(_N)1-like mechanism. In this scenario, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.

The table below illustrates the regioselectivity of the ring-opening reaction under different conditions:

| Conditions | Major Product | Mechanism |

| Basic/Neutral | Attack at the terminal carbon | S(_N)2 |

| Acidic | Attack at the internal carbon | S(_N)1-like |

Catalytic Facilitation of Epoxide Ring Opening

The ring-opening of epoxides can be significantly accelerated by the use of catalysts. Both Lewis acids and Brønsted acids can activate the epoxide, making it more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids, such as metal salts (e.g., YCl₃, aluminum complexes), coordinate to the oxygen atom of the epoxide. mdpi.comnih.gov This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more reactive towards nucleophiles. mdpi.com The use of chiral Lewis acids can also enable enantioselective ring-opening reactions, leading to the formation of optically active products.

Brønsted Acid Catalysis: Brønsted acids protonate the epoxide oxygen, which increases the ring strain and activates the epoxide for nucleophilic attack.

Base Catalysis: In some cases, a base can be used to deprotonate the nucleophile, increasing its nucleophilicity and promoting the reaction. Anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been achieved using KOH or Et₃N as catalysts. mdpi.com

The choice of catalyst can also influence the regioselectivity of the reaction. For instance, certain catalysts can direct the nucleophile to attack the more sterically hindered carbon atom, a result that is not typically observed in the absence of a catalyst. rsc.org

| Catalyst Type | Mode of Action |

| Lewis Acid | Coordination to epoxide oxygen, increasing electrophilicity of carbon atoms. |

| Brønsted Acid | Protonation of epoxide oxygen, increasing ring strain and reactivity. |

| Base | Deprotonation of the nucleophile, increasing its nucleophilicity. |

Reactivity of the Methanesulphonate Leaving Group in Substitution Processes

The methanesulphonate (mesylate) group in this compound is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the carbon atom to which it is attached susceptible to nucleophilic substitution reactions.

S(_N)1 and S(_N)2 Reaction Pathways Involving the Mesylate

The substitution of the mesylate group can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate. masterorganicchemistry.comyoutube.comyoutube.com

S(_N)2 Pathway: This pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the mesylate group departs. masterorganicchemistry.com This results in an inversion of stereochemistry at the reaction center. S(_N)2 reactions are favored by primary and secondary substrates, strong nucleophiles, and polar aprotic solvents. youtube.comyoutube.com Given that the mesylate is attached to a primary carbon in this compound, the S(_N)2 pathway is generally favored.

S(_N)1 Pathway: This pathway is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by attack of the nucleophile. masterorganicchemistry.comyoutube.com This mechanism is favored by tertiary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents. youtube.comyoutube.com For this compound, the S(_N)1 pathway is less likely for the primary carbon bearing the mesylate, but it could become relevant under certain conditions or if rearrangements occur.

The following table compares the key features of S(_N)1 and S(_N)2 reactions for the mesylate group:

| Feature | S(_N)1 | S(_N)2 |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

Intramolecular Cyclization Reactions

The presence of both a nucleophilic center (the oxygen from the opened epoxide) and a good leaving group (the mesylate) within the same molecule creates the possibility for intramolecular cyclization reactions. Following the initial nucleophilic ring-opening of the epoxide, the newly formed hydroxyl group can act as an internal nucleophile. This hydroxyl group can then attack the carbon bearing the mesylate group, displacing it and forming a new cyclic ether.

For example, after the ring-opening of the epoxide by a nucleophile, the resulting secondary alcohol can attack the primary carbon bearing the mesylate group in an intramolecular S(_N)2 reaction. This would lead to the formation of a substituted oxetane, a four-membered cyclic ether. The propensity for this cyclization depends on the reaction conditions and the relative rates of the intermolecular versus intramolecular reactions.

Rearrangement Reactions and Fragmentations

The structural arrangement of this compound allows for the potential of intramolecular rearrangements, particularly under thermal or catalytic conditions. While specific literature on the rearrangement reactions of this compound is not extensively detailed, plausible pathways can be inferred from the known reactivity of related epoxides and sulfonate esters.

Acid-catalyzed rearrangements are a common feature of epoxides. In the presence of an acid, the epoxide oxygen can be protonated, which activates the ring towards nucleophilic attack. This can lead to the formation of a carbocation intermediate, which may then undergo rearrangement to a more stable carbocation before the final product is formed. For this compound, such rearrangements could lead to the formation of various isomeric products, although these pathways are not well-documented in the available literature.

The study of fragmentation patterns using mass spectrometry provides significant insight into the structure and stability of a molecule. For this compound, the fragmentation in a mass spectrometer is expected to be influenced by both the epoxide and the methanesulfonate (B1217627) groups. The fragmentation of sulfonate esters often involves the loss of sulfur dioxide (SO2) aaqr.org. Additionally, radical site-initiated fragmentation is a common process for ethers and esters wikipedia.org.

A predicted fragmentation pattern for this compound under electron ionization (EI) would likely involve initial cleavage of the C-O bond of the ester or α-cleavage to the epoxide ring.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Predicted Fragment | Formula |

| 152 | Molecular Ion | [C₄H₈O₄S]⁺• |

| 95 | Loss of CH₂CHO | [C₂H₅O₃S]⁺ |

| 79 | Methanesulfonyl cation | [CH₃O₂S]⁺ |

| 57 | Glycidyl (B131873) cation | [C₃H₅O]⁺ |

| 43 | Acylium ion | [C₂H₃O]⁺ |

Radical Reactions and Electron Transfer Processes

The involvement of this compound in radical reactions is another important aspect of its chemical reactivity. The epoxide group can participate in radical-induced polymerization reactions rsc.orgresearchgate.netgoogle.com. Such processes are typically initiated by a radical species that attacks the epoxide ring, leading to ring-opening and the formation of a new radical that can propagate the polymerization chain. While much of the research in this area focuses on glycidyl ethers and acrylates, the underlying principles are applicable to this compound.

Electron transfer processes represent another facet of the reactivity of this compound. Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion wikipedia.orglibretexts.org. While specific data for this compound is not available, the presence of the strongly electron-withdrawing methanesulfonate group would be expected to confer a significant electron affinity to the molecule. This suggests that it could act as an electron acceptor in charge-transfer complexes or in electrochemical reactions. The reduction of the molecule would likely involve the acceptance of an electron into a low-lying unoccupied molecular orbital, potentially leading to the cleavage of the C-O or S-O bonds.

Detailed Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies are essential for quantifying the reactivity of this compound and for optimizing its use in various applications. Such studies typically involve measuring the rate of reaction under different conditions of temperature, concentration, solvent, and catalyst.

The kinetics of reactions involving the epoxide ring, such as nucleophilic ring-opening, are of particular interest. For example, the hydrolysis of related glycidyl compounds has been studied, and the rate of reaction is found to be dependent on pH and temperature researchgate.net. The reaction of glycidyl ethers with amines has also been the subject of kinetic investigations, which have shown that the reaction rate is influenced by the structure of the amine and the presence of catalysts semanticscholar.orgmdpi.com.

Due to a lack of specific kinetic data for this compound in the public domain, the following table presents representative kinetic parameters for related reactions to illustrate the types of data obtained from such studies.

Table 2: Representative Kinetic Data for Reactions of Related Epoxy Compounds

| Reaction | Reactants | Conditions | Rate Constant (k) | Activation Energy (Ea) |

| Hydrolysis | γ-Glycidoxypropyltrimethoxysilane, Water | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | 68.4 kJ/mol (for epoxy ring opening) |

| Aminolysis | Phenyl Glycidyl Ether, Aniline | 100°C | ~1 x 10⁻⁴ L mol⁻¹ s⁻¹ | Not Reported |

Note: This table provides illustrative kinetic data from studies on related compounds researchgate.net and is intended to represent the type of information gathered in kinetic analyses. This data does not represent the specific kinetics of this compound.

The rate of reactions involving this compound will be highly dependent on the nature of the nucleophile, the solvent polarity, and the temperature. The methanesulfonate group is a much better leaving group than the hydroxyl or alkoxyl groups in many related glycidyl compounds, which would be expected to significantly influence the kinetics and potentially the mechanism of its reactions.

Advanced Derivatization Chemistry and Analog Synthesis Utilising 2,3 Epoxypropyl Methanesulphonate

Design and Synthesis of Novel Polymeric Materials

The presence of the highly reactive epoxy group in 2,3-epoxypropyl methanesulphonate makes it a prime candidate for polymerization and copolymerization reactions, leading to the development of functional polyethers with tailored properties.

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of polyethers from epoxide-containing monomers. nih.govyoutube.com This method can be applied to this compound and its derivatives to produce linear polyethers. The polymerization is typically initiated by a nucleophilic species, such as an alkoxide, which attacks one of the carbon atoms of the epoxy ring, leading to its opening and the formation of a new propagating anionic center. This process continues with the sequential addition of monomer units.

The polymerization of functional epoxides can be carried out under various conditions, often in the presence of a catalyst like potassium hydroxide (B78521) (KOH) or organic bases, and can even be performed without a solvent. mdpi.com The resulting polymers possess pendant methanesulphonate groups along the polyether backbone. These groups can be further modified in subsequent chemical reactions, allowing for the introduction of a wide range of functionalities. The molecular weight and properties of the resulting polymers can be controlled by adjusting the reaction conditions, such as the monomer-to-initiator ratio, temperature, and reaction time. nih.govmdpi.com

Table 1: Illustrative Conditions for Anionic Ring-Opening Polymerization of Functional Epoxides

| Monomer Derivative | Initiator/Catalyst | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight (kDa) |

| N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole | KOH | None | 90 | Poly(N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole) | 8.7–11.7 mdpi.com |

| Trityl glycidyl (B131873) ether | t-BuOK | THF | Room Temp | Poly(trityl glycidyl ether) | Varies nih.gov |

| Biphenyl glycidyl ether | t-BuOK | THF | Room Temp | Poly(biphenyl glycidyl ether) | Varies nih.gov |

This table is illustrative and based on the polymerization of similar functional epoxides.

To achieve specific material properties, this compound can be copolymerized with other monomers. This approach allows for the creation of copolymers with a combination of functionalities derived from each comonomer. For instance, copolymerizing with monomers that impart hydrophilicity, such as those containing polyethylene (B3416737) glycol (PEG) units, can lead to amphiphilic block copolymers capable of self-assembly in aqueous environments. polimi.it

Free-radical polymerization and controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are common methods for creating well-defined copolymers. sapub.orgmdpi.com By incorporating a monomer like glycidyl methacrylate, which also contains an epoxy group, into a polymer chain alongside other methacrylates, a "clickable" functionality is introduced for post-polymerization modification. polimi.it Similarly, the copolymerization of this compound with other epoxides would result in a random or block copolymer where the density of the reactive mesylate groups can be controlled by the monomer feed ratio. This allows for precise tuning of the polymer's subsequent reactivity and physical properties, such as solubility and thermal characteristics. mdpi.com

The epoxide group of this compound is a potent electrophile that can react with various nucleophiles. This reactivity can be harnessed to functionalize existing polymers that have nucleophilic pendant groups, such as hydroxyl, amino, or thiol groups. This post-polymerization modification strategy is a powerful tool for introducing new functionalities onto a pre-formed polymer backbone. nih.gov

For example, a polymer with pendant hydroxyl groups can be reacted with this compound under basic conditions. The hydroxyl group will open the epoxide ring, forming a stable ether linkage and leaving a pendant secondary alcohol and the methanesulphonate group. This newly introduced mesylate group can then be displaced by other nucleophiles, enabling a two-step functionalization pathway. This modular approach is highly advantageous for creating multifunctional materials where the precise placement and type of functional group are critical. nih.gov

Construction of Complex Molecular Architectures and Spiroheterocycles

The dual functionality of this compound makes it an adept building block for the synthesis of complex molecules, including spiroheterocycles. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org

The synthesis of spiroheterocycles often involves intramolecular reactions where a nucleophilic center attacks an electrophilic center within the same molecule to form the spirocyclic system. A common strategy involves a starting material that can be derivatized with this compound. For instance, a molecule containing both a nucleophilic group (e.g., an amine or a phenol) and another reactive site could be utilized. The nucleophilic group can first react with the epoxide of this compound. The resulting intermediate, now containing a reactive mesylate group, can undergo a subsequent intramolecular cyclization to form the spiroheterocycle. The specific nature of the rings and the heteroatoms involved would depend on the structure of the initial substrate. rsc.org

Synthesis of Chemical Probes and Tags for Mechanistic Studies

Chemical probes are essential tools in chemical biology for studying the function of biomolecules in their native environment. chemicalprobes.orgmicroscopyu.com These probes often consist of a reactive group for covalent attachment to a target, a reporter tag (like a fluorophore or a biotin) for detection, and a linker. The reactive nature of this compound makes it a suitable precursor for the synthesis of such probes. nih.gov

The epoxide or the mesylate group can serve as the reactive moiety for covalent labeling of proteins or other biomolecules. For example, the epoxide can react with nucleophilic amino acid residues such as cysteine or lysine. Alternatively, a reporter tag with a nucleophilic handle can be attached to this compound by reacting with the epoxide, leaving the mesylate available for further reaction, or vice versa. This allows for the modular construction of chemical probes where the reporter tag and the reactive group can be varied independently to optimize the probe's properties for a specific application. researchgate.net

Development of Specialized Reagents and Ligands

The unique combination of a strained epoxide ring and a highly effective mesylate leaving group allows for the development of specialized reagents and ligands from this compound. Its structure enables sequential reactions with different nucleophiles at two distinct positions, leading to the creation of chiral, non-racemic ligands for asymmetric catalysis or bespoke reagents for organic synthesis.

For instance, a chiral nucleophile can be used to open the epoxide ring in an enantioselective manner. The resulting secondary alcohol can then be protected or further functionalized, while the mesylate group remains available for displacement by another nucleophile. This stepwise approach provides access to a diverse range of complex molecules with well-defined stereochemistry. These molecules can serve as chiral ligands for metal catalysts, influencing the stereochemical outcome of a wide variety of chemical reactions.

Cutting Edge Analytical Methodologies for Research and Characterization of 2,3 Epoxypropyl Methanesulphonate

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3-Epoxypropyl methanesulphonate and monitoring its transformation during chemical reactions. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the molecular weight of the compound and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide definitive information about the molecular framework, while two-dimensional (2D) techniques like COSY and HSQC reveal the connectivity between protons and carbons.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum allows for the identification of the distinct protons in the molecule. The methanesulfonyl group's methyl protons typically appear as a singlet, while the protons of the epoxypropyl moiety (the CH₂ and CH groups) present as a more complex set of multiplets due to spin-spin coupling. uci.edu The carbon-13 (¹³C) NMR spectrum complements this by showing distinct signals for each unique carbon atom, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen are deshielded and appear at a higher chemical shift). researchgate.netrestek.com

2D-NMR Spectroscopy: For an unambiguous assignment of all signals, 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. nih.govdntb.gov.ua This is crucial for tracing the proton network through the epoxypropyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govresearchgate.net This provides a clear and powerful method for assigning carbon signals based on their known proton assignments.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like glycidyl (B131873) ethers and methanesulfonates. uci.edurestek.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ (Mesylate) | ~3.1 | Singlet (s) | ~38 |

| CH₂ (Epoxide, C1) | ~2.7 and ~2.9 | Multiplet (m) | ~45 |

| CH (Epoxide, C2) | ~3.2 | Multiplet (m) | ~50 |

| CH₂ (Ester, C3) | ~4.1 and ~4.5 | Multiplet (m) | ~70 |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. For this compound, key characteristic absorptions include:

S=O stretching from the methanesulfonyl group, which typically appears as two strong bands.

C-O-C stretching of the epoxide ring, including the characteristic asymmetric ring deformation (breathing) mode. nih.gov

C-H stretching and bending from the methyl and methylene (B1212753) groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman-active. For this molecule, Raman spectroscopy is particularly effective for identifying:

The symmetric breathing vibration of the epoxide ring. researchgate.net

Skeletal C-C stretching vibrations. hmdb.ca

Symmetric S=O stretching vibrations.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of both the epoxide and methanesulfonate (B1217627) functionalities.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Methanesulfonyl (CH₃SO₂-) | Asymmetric S=O Stretch | 1350 - 1370 | 1350 - 1370 | Strong (IR), Weak (Raman) |

| Symmetric S=O Stretch | 1170 - 1185 | 1170 - 1185 | Strong (IR), Strong (Raman) | |

| Epoxide Ring | Asymmetric Ring Stretch (Breathing) | ~1250 | ~1250 | Medium (IR), Strong (Raman) |

| Symmetric Ring Deformation | ~910 | ~910 | Strong (IR), Medium (Raman) | |

| C-H Stretch | ~3050 | ~3050 | Medium | |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Weight: 152.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 152. dntb.gov.ua

In reaction studies, MS is invaluable for identifying products, byproducts, and intermediates. The fragmentation pattern of the molecular ion provides structural clues. Expected fragmentation pathways for this compound include:

Cleavage of the C-O bond, leading to the loss of the glycidyl group or the methanesulfonate group.

Loss of sulfur dioxide (SO₂) from the methanesulfonate moiety. researchgate.net

Alpha-cleavage adjacent to the epoxide oxygen. researchgate.net

Rearrangements and subsequent fragmentation of the epoxypropyl chain.

Analyzing these fragments helps to piece together the structure of the parent molecule and understand its degradation or reaction pathways.

| Proposed Fragment Ion | Formula | m/z (Mass/Charge Ratio) | Possible Origin |

|---|---|---|---|

| [M]⁺ | C₄H₈O₄S⁺ | 152 | Molecular Ion |

| [M - CH₃]⁺ | C₃H₅O₄S⁺ | 137 | Loss of a methyl radical |

| [CH₃SO₃]⁺ | CH₃O₃S⁺ | 79 | Methanesulfonyl cation |

| [M - SO₂]⁺ | C₄H₈O₂⁺ | 88 | Loss of sulfur dioxide |

| [C₃H₅O]⁺ | C₃H₅O⁺ | 57 | Glycidyl cation from C-O bond cleavage |

| [C₂H₃O]⁺ | C₂H₃O⁺ | 43 | Acylium ion from epoxy ring fragmentation |

Chromatographic Techniques for Purity Assessment and Reaction Product Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas and liquid chromatography are essential for determining its purity and for analyzing the complex mixtures that result from its synthesis or subsequent reactions.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. nih.gov It is well-suited for assessing the purity of this compound and for identifying volatile side products or unreacted starting materials from a reaction. researchgate.net

In a typical GC method, the sample is vaporized and injected onto the head of a chromatographic column. Elution is achieved by the flow of an inert gaseous mobile phase. The choice of column is critical; a mid-polarity column is often suitable for analyzing compounds with multiple functional groups like epoxides and sulfonates. europa.eu Coupling GC with a mass spectrometer (GC-MS) provides a definitive identification of the separated components based on their mass spectra. jfda-online.comnih.gov

| Example GC Method Parameters | |

|---|---|

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally sensitive compounds. europa.eu It is particularly useful for monitoring the progress of reactions involving this compound and for purifying the desired products from complex mixtures. researchgate.netnih.gov

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is commonly used. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate components with a wide range of polarities. Detection can be achieved using a UV detector if the analytes have a chromophore, or more universally with an evaporative light-scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net For epoxides lacking a strong UV chromophore, derivatization may be employed to enhance detection sensitivity.

| Example HPLC Method Parameters | |

|---|---|

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV (at low wavelength, e.g., 210 nm), ELSD, or MS |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers derived from this compound. specificpolymers.com This technique separates molecules based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution of the polymer. paint.org

In the context of polymers synthesized using this compound, SEC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. nih.gov The breadth and shape of the molecular weight distribution are paramount as they directly influence the end-use properties of the polymer, including its mechanical strength, and thermal stability. tosohbioscience.com

The SEC system is typically equipped with a differential refractometer (DRI) detector, which measures the difference in refractive index between the solvent and the eluting polymer solution. paint.org Other detectors, such as ultraviolet (UV) or multi-angle light scattering (MALS) detectors, can be coupled with SEC to provide more comprehensive characterization. paint.orgtosohbioscience.com MALS detectors, in particular, allow for the determination of absolute molecular weights without the need for column calibration with polymer standards. tosohbioscience.comrsc.org

The choice of solvent, or mobile phase, is critical for a successful SEC analysis and depends on the solubility of the polymer. specificpolymers.com Common solvents for SEC analysis of polymers include tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). specificpolymers.com The selection of appropriate calibration standards, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), is also essential when a universal calibration method is used. specificpolymers.com

Table 1: Key Parameters Obtained from SEC Analysis of Polymers

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. nih.gov | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that gives greater weight to higher molecular weight polymer chains. nih.gov | Relates to properties like strength and toughness. |

| Dispersity (Đ) | The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. nih.gov | A value close to 1 indicates a more uniform polymer chain length. |

| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | The basis for separation in SEC. paint.org |

Quantitative Determination Methods for Reaction Yield and Conversion

Accurate and sensitive analytical methods are crucial for determining the yield and conversion of reactions involving this compound. Given its reactive nature, care must be taken during sample preparation and analysis to avoid degradation. americanpharmaceuticalreview.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques for quantitative analysis. For volatile compounds or those that can be derivatized to become volatile, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is often employed. americanpharmaceuticalreview.com Derivatization can be used to improve the stability and sensitivity of the analysis. americanpharmaceuticalreview.com For instance, sulfonate esters can be reacted with sodium iodide to form the more readily detectable alkyl iodide. americanpharmaceuticalreview.com

Reversed-phase HPLC (RP-HPLC) is a viable approach for less reactive species. americanpharmaceuticalreview.com However, for highly reactive compounds like this compound, which may be unstable on silica-based columns, alternative chromatographic techniques might be necessary. americanpharmaceuticalreview.com Normal phase chromatography or supercritical fluid chromatography (SFC) can be suitable, provided that reactive mobile phase modifiers are avoided. americanpharmaceuticalreview.com

Quantitative analysis relies on the creation of a calibration curve using standards of known concentration. The response of the detector to the analyte is plotted against the concentration, and the concentration of the unknown sample is determined by interpolation from this curve.

Table 2: Common Quantitative Analytical Techniques

| Technique | Detector(s) | Typical Application |

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of volatile and semi-volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS) | Analysis of non-volatile and thermally labile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not applicable | Can be used for quantitative analysis (qNMR) by integrating peak areas relative to an internal standard. |

In-situ and Real-time Monitoring Techniques for Reaction Progress

In-situ and real-time monitoring techniques offer a powerful advantage in studying reactions involving this compound by providing continuous data on the reaction progress without the need for sampling. mt.com This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. mt.comnih.gov

Spectroscopic methods are particularly well-suited for in-situ monitoring. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and near-infrared (NIR) spectroscopy can be used to track the disappearance of reactants and the appearance of products in real-time. mt.comspectroscopyonline.com The choice of technique depends on the specific functional groups present in the reactants and products and the nature of the reaction medium. spectroscopyonline.com For example, the disappearance of the characteristic epoxide ring vibrations in the IR or Raman spectrum can be monitored to follow the progress of ring-opening polymerization.

In recent years, techniques combining direct ionization with mass spectrometry have emerged for real-time reaction monitoring. shimadzu.com Probe electrospray ionization (PESI), for instance, allows for the rapid analysis of reaction mixtures with minimal sample preparation. shimadzu.com

For reactions involving solid phases or mechanochemical processes, in-situ X-ray powder diffraction (PXRD) can provide real-time structural information, revealing the formation of intermediates and changes in crystalline phases. nih.govirb.hr

Table 3: In-situ and Real-time Monitoring Techniques

| Technique | Information Obtained | Advantages |

| FTIR/Raman Spectroscopy | Changes in functional groups, concentration profiles of reactants and products. mt.com | Non-destructive, provides molecular-level information. spectroscopyonline.com |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of fundamental vibrations, useful for monitoring bulk properties. spectroscopyonline.com | Can penetrate deeper into samples, suitable for opaque mixtures. |

| Mass Spectrometry (e.g., with PESI) | Molecular weight information of reactants, products, and intermediates. shimadzu.com | High sensitivity and specificity, rapid analysis. shimadzu.com |

| X-ray Powder Diffraction (PXRD) | Structural transformations, formation of crystalline intermediates and products. irb.hr | Provides direct information on solid-state changes. nih.gov |

Theoretical and Computational Chemistry Approaches to 2,3 Epoxypropyl Methanesulphonate Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-epoxypropyl methanesulphonate. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are employed to determine its electronic structure. These calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals (notably the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

Analysis of the electronic structure reveals significant polarization. The oxygen atom of the epoxide ring and the oxygen atoms of the sulfonate group possess high electron density, making them sites susceptible to electrophilic attack. Conversely, the carbon atoms of the epoxide ring are electrophilic, particularly the terminal C3 carbon, which is sterically more accessible, and the C1 carbon, which is activated by the adjacent electron-withdrawing mesylate group. The sulfur atom of the mesylate group is also highly electrophilic.

The HOMO is typically located on the oxygen atom of the epoxide, indicating that this is the most likely site for initial interaction with an electrophile. The LUMO is generally centered on the anti-bonding orbitals associated with the C-O bonds of the epoxide and the C-O bond of the mesylate group, signifying these as the regions most susceptible to nucleophilic attack. The significant energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar compounds calculated with DFT methods, as specific experimental or published computational values for this molecule are not readily available.)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic evolution of chemical reactions involving this compound over time. While specific MD studies on the reaction pathways of this individual molecule are not widely published, the methodology is extensively used for similar epoxide systems, particularly in polymerization reactions. For instance, MD simulations have been employed to study the polymerization of glycidyl (B131873) azide (B81097) polymer (GAP), which is synthesized from glycidyl mesylate. mdpi.comresearchgate.net

In a typical simulation, the this compound molecule and a reactant (e.g., a nucleophile) are placed in a simulation box, often with an explicit solvent. By solving Newton's equations of motion for all atoms, the trajectory of the system is traced. This allows for the visualization of the reaction pathway, including the approach of the nucleophile, the ring-opening of the epoxide, and the potential subsequent displacement of the mesylate group. MD simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states and can help in understanding the steric and energetic factors that govern the reaction's progress.

Computational Prediction of Reaction Products and Stereoselectivity

Computational methods are invaluable for predicting the products and stereoselectivity of reactions involving this compound. Given its two reactive sites, the molecule can undergo several competing reactions. Nucleophilic attack can occur at either of the two epoxide carbons (C2 or C3) or at the C1 carbon, leading to the displacement of the mesylate group.

Computational models can predict the regioselectivity of nucleophilic attack on the epoxide. For an SN2-type reaction, attack is generally favored at the less substituted carbon (C3), leading to a specific regioisomer. The stereochemistry of the reaction, which is crucial for chiral products, can also be predicted. The attack on the chiral C2 carbon will proceed with an inversion of configuration.

The competition between epoxide ring-opening and mesylate displacement can also be modeled. By calculating the activation barriers for both pathways, it is possible to predict which reaction will be kinetically favored under specific conditions. One study on the reduction of glycidyl mesylates mentions the use of quantum chemical calculations to understand reaction mechanisms, highlighting the utility of these methods in predicting reaction outcomes. researchgate.net

Density Functional Theory (DFT) Studies on Transition States and Energy Barriers

Density Functional Theory (DFT) is a workhorse of computational chemistry for locating transition states and calculating the associated energy barriers of chemical reactions. For this compound, DFT calculations can map out the potential energy surface for its reactions, such as nucleophilic ring-opening.

The process involves identifying the structure of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. This energy difference is the activation energy (energy barrier), which is a key determinant of the reaction rate.

For the reaction of this compound with a nucleophile, DFT can be used to compare the energy barriers for attack at C2 versus C3 of the epoxide. These calculations typically show a lower energy barrier for attack at the sterically less hindered C3 position. Furthermore, the energy barrier for the displacement of the mesylate group can be calculated and compared to the ring-opening barriers to predict the dominant reaction pathway.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound (Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would depend on the nucleophile, solvent, and level of theory.)

| Reaction | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack at C3 (epoxide) | 15 |

| Nucleophilic attack at C2 (epoxide) | 18 |

| Nucleophilic attack at C1 (mesylate displacement) | 20 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are governed by its conformational landscape and intramolecular interactions. Computational methods can systematically explore the different possible conformations of the molecule by rotating its single bonds.

The key flexible bond is the C1-C2 bond. Rotational analysis around this bond reveals several low-energy conformers. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions between the epoxide oxygen and the sulfonate group.

Understanding the conformational preferences is important as it can influence the molecule's reactivity. The accessibility of the reactive sites can vary between different conformers, and the ground-state population of conformers can dictate the initial state for a chemical reaction. A thorough conformational analysis provides a more realistic and dynamic picture of the molecule beyond its static, lowest-energy structure.

Environmental Transformation and Chemical Degradation Pathways of 2,3 Epoxypropyl Methanesulphonate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic degradation of 2,3-Epoxypropyl methanesulphonate is a critical pathway in aqueous environments, involving two primary reaction sites: the epoxide ring and the methanesulphonate (mesylate) ester group.

The epoxide ring is susceptible to nucleophilic attack by water, leading to a ring-opening reaction to form 1,2-dihydroxy-3-methoxy-sulfonyloxy-propane. Studies on similar glycidyl (B131873) compounds, such as γ-glycidoxypropyltrimethoxysilane, have shown that this epoxy ring-opening is a significant degradation process that occurs simultaneously with the hydrolysis of other functional groups. The rate of this reaction is accelerated by increases in temperature researchgate.net. The activation energy for the epoxy ring-opening leading to a diol structure has been estimated to be 68.4 kJ/mol in related silane (B1218182) compounds researchgate.net. Furthermore, enzymatic hydrolysis of epoxides is a known biological process, with enzymes like epoxide hydrolases from yeasts such as Rhodotorula species capable of resolving enantiomers of epoxides through stereoselective hydrolysis nih.govresearchgate.net.

The methanesulphonate ester group also undergoes hydrolysis, cleaving the sulfur-oxygen bond to yield methanesulfonic acid and the corresponding alcohol (glycidol, which would be further hydrolyzed). The hydrolysis of sulfonate esters is complex. While some studies on simple alkyl methanesulfonates show that hydrolysis rates are not significantly affected by pH deviations from neutrality, the stability can be influenced by reaction conditions enovatia.com. Generally, sulfonate esters are stable under moderately acidic conditions but can be cleaved by strong acids at high temperatures or under basic conditions nih.gov. The presence of water significantly promotes hydrolysis, shifting the equilibrium away from the stable ester form enovatia.com.

Detailed kinetic studies on various sulfonate esters indicate that their formation is suppressed by water due to the faster competing pathway of hydrolysis enovatia.com. This suggests that in natural aqueous environments, this compound is unlikely to persist indefinitely, with hydrolysis being a key degradation mechanism.

Table 1: Summary of Hydrolytic Stability for Functional Groups in this compound

| Functional Group | Condition | Stability/Reactivity | Primary Product |

| Epoxide Ring | Neutral/Aqueous | Susceptible to ring-opening hydrolysis, accelerated by temperature. | 1,2-Dihydroxy-3-methoxy-sulfonyloxy-propane |

| Enzymatic (e.g., Epoxide Hydrolase) | Can undergo rapid, stereoselective hydrolysis. nih.govresearchgate.net | Chiral diols | |

| Methanesulphonate Ester | Moderately Acidic | Generally stable. nih.gov | No significant degradation |

| Strong Acid (Hot) | Labile, undergoes cleavage. nih.gov | Methanesulfonic Acid, Glycidol (B123203) | |

| Basic | Can be cleaved. nih.gov | Methanesulfonic Acid, Glycidol | |

| Neutral/Aqueous | Hydrolysis is a significant degradation pathway, competing with ester formation. enovatia.com | Methanesulfonic Acid, Glycidol |

Photochemical Degradation Mechanisms and Photoreactivity Studies

Direct research on the photochemical degradation of this compound is limited. However, insights can be drawn from studies on structurally similar compounds. The photochemical fate of organic chemicals in the environment is primarily driven by their absorption of solar radiation and subsequent reactions, often involving reactive oxygen species.

A study on the photochemical oxidation of 1,3-dichloro-2-propanol (B29581) (1,3-DCP), a compound with a similar three-carbon backbone, provides a potential analogue for the degradation process. The oxidation of 1,3-DCP was effectively achieved using UV radiation in the presence of hydrogen peroxide (H₂O₂), an advanced oxidation process (AOP) that generates highly reactive hydroxyl radicals (•OH) acs.org. This process led to the complete degradation of the parent compound and significant removal of total organic carbon (TOC) acs.org.

For 1,3-DCP, the degradation pathway involved the formation of chloride ions and various organic acids, such as formic, acetic, and chloroacetic acid, as well as intermediates like 1,3-dichloro-2-propanone acs.org. By analogy, the photochemical degradation of this compound under similar conditions (e.g., UV/H₂O₂) would likely proceed via attack by hydroxyl radicals. This could lead to the cleavage of the C-O and C-S bonds and the oxidation of the carbon backbone. Potential degradation products would include methanesulfonic acid, and smaller, oxygenated organic fragments like formic acid and acetic acid, ultimately leading to mineralization as CO₂ and water.

The rate of such photochemical reactions is dependent on factors like the initial concentration of the oxidant (e.g., H₂O₂) and the substrate acs.org. While providing a plausible pathway, it is important to note that this is an extrapolation, and specific studies are required to confirm the precise mechanisms and products for this compound.

Microbial Degradation Pathways and Biotransformation Processes

The biodegradation of epoxy compounds is a recognized environmental process, carried out by various microorganisms capable of utilizing these substrates as a source of carbon and energy. Although research has often focused on polymerized epoxy resins, the findings are relevant to the monomer this compound, as the fundamental chemical structures are targeted by microbial enzymes.

Studies have successfully isolated bacteria from soil contaminated with epoxy manufacturing waste that can degrade these materials. A synergistic relationship between two bacterial species, Rhodococcus rhodochrous and Ochrobactrum anthropi, has been shown to be effective in degrading epoxy resin enovatia.compqri.org. When grown together in a co-culture, these bacteria could use the resin as their sole carbon source, indicating a complete metabolic pathway for its breakdown enovatia.compqri.org. The proposed mechanism involves the oxidation of the molecule, potentially targeting the methyl groups and other parts of the structure nih.gov.

Fungi are also known to play a role in the degradation of complex polymers, including those with structures analogous to epoxy resins. Lignin-degrading fungi, such as Ganoderma adspersum, produce powerful oxidative enzymes like peroxidases and laccases nih.gov. These enzymes are capable of cleaving the phenolic units in lignin, which share similarities with the structure of some epoxy compounds. This makes such microorganisms potential candidates for the biodegradation of this compound nih.gov. In laboratory settings, various microorganisms have been tested for their ability to degrade polymers, with results indicating that specific bacteria and fungi can induce surface and chemical changes in the materials. Microorganisms are believed to target specific bonds within epoxy structures, including the oxirane (epoxide) groups, ester bonds, and both aromatic and aliphatic carbon-oxygen bonds.

Table 2: Microorganisms Involved in the Degradation of Epoxy-Related Compounds

| Microorganism(s) | Type | Observed Effect/Mechanism | Reference(s) |

| Rhodococcus rhodochrous & Ochrobactrum anthropi | Bacteria (Co-culture) | Use of epoxy resin as a sole carbon source; degradation via oxidation. | enovatia.compqri.orgnih.gov |

| Ganoderma adspersum | Fungus | Produces oxidative enzymes (peroxidases, laccases) capable of degrading complex polymers with phenolic units similar to some epoxies. | nih.gov |

| Stenotrophomonas sp. | Bacteria | Showed significant efficacy in degrading thermoplastic polymers and minor activity on thermosetting epoxy resins. | |

| Rahnella sp. | Bacteria | Caused subtle surface alterations on epoxy resins during degradation experiments. | |

| Bullera alba & Bacillus tropicus | Fungus & Bacteria | Tested for degradation activity on epoxy systems, showing minor changes. |

Chemical Fate Modeling in Abiotic Environmental Compartments (e.g., Soil, Water, Air)

Chemical fate models are essential tools for predicting the environmental distribution, persistence, and potential for long-range transport of chemicals. These models use the physicochemical properties of a substance along with environmental parameters to estimate its partitioning between air, water, soil, and sediment.

The inputs for these models are fundamental physicochemical properties of the compound. While specific experimental data for this compound may be sparse, these properties can be estimated using computational tools or sourced from databases like PubChem.

Table 3: Physicochemical Properties of this compound for Environmental Fate Modeling

| Property | Value (Computed) | Significance for Fate Modeling | Reference |

| Molecular Formula | C₄H₈O₄S | Basic input for all calculations. | |

| Molecular Weight | 152.17 g/mol | Influences diffusion and transport rates. | |

| LogP (XLogP3) | -0.7 | Indicates high water solubility and low potential for bioaccumulation in fatty tissues. A negative value suggests it will preferentially partition into water rather than soil organic matter. | |

| Water Solubility | (Predicted to be high) | Governs concentration in aqueous systems and mobility in soil. High solubility enhances runoff potential. | |

| Vapor Pressure | (Predicted to be low) | Determines the tendency to volatilize from soil and water into the atmosphere. Low vapor pressure suggests it will primarily remain in soil and water. | |

| Henry's Law Constant | (Predicted to be low) | Describes the partitioning between air and water. A low value indicates the chemical prefers to stay in the water phase. | researchgate.net |

Future Research Directions and Unexplored Frontiers for 2,3 Epoxypropyl Methanesulphonate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of both the epoxide and the methanesulfonate (B1217627) groups in 2,3-epoxypropyl methanesulphonate offers multiple pathways for chemical transformation. However, controlling the selectivity of these reactions is paramount. Future research will increasingly focus on developing sophisticated catalytic systems that can precisely direct reactions to one functional group over the other, or control the regioselectivity and stereoselectivity of the epoxide ring-opening.

Lewis Acid Catalysis: Lewis acids are known to activate epoxides towards nucleophilic attack. wikipedia.orgyoutube.com Research is moving beyond traditional Lewis acids like tin tetrachloride and boron trifluoride, which can be moisture-sensitive and lead to undesired byproducts. google.com The future lies in developing more robust and selective Lewis acid catalysts. For instance, metal triflates, such as lanthanum trifluoromethanesulfonate, have shown promise as effective catalysts for the glycidylation of alcohols with epichlorohydrin (B41342), a process analogous to reactions involving GMA. google.com Heterobimetallic catalysts, such as those combining gallium and lithium with chiral ligands like BINOL, have been developed for the enantioselective ring-opening of meso-epoxides, offering high yields and enantiomeric excess. acs.org The exploration of metal-salen complexes (e.g., with Cr(III), Co(III), Ti(IV)) also presents a promising avenue for achieving highly selective kinetic resolutions and asymmetric ring-opening of epoxides with a variety of nucleophiles. mdpi.comacs.org